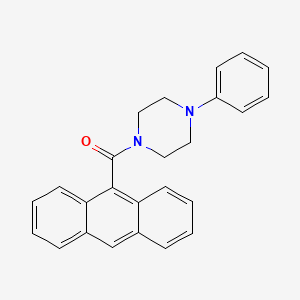
1-(Dimethoxyphosphoryl)ethenyl methoxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dimethoxyphosphoryl)ethenyl methoxyacetate is an organic compound with the molecular formula C6H13O6P. It is characterized by the presence of a dimethoxyphosphoryl group attached to an ethenyl methoxyacetate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dimethoxyphosphoryl)ethenyl methoxyacetate typically involves the reaction of dimethyl phosphite with an appropriate alkene under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the dimethyl phosphite, followed by the addition of the alkene to form the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale chemical processes that optimize yield and purity. This often involves the use of continuous flow reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Dimethoxyphosphoryl)ethenyl methoxyacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate esters.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonate esters, reduced alkyl derivatives, and substituted phosphonate compounds .
Applications De Recherche Scientifique
1-(Dimethoxyphosphoryl)ethenyl methoxyacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Dimethoxyphosphoryl)ethenyl methoxyacetate involves its interaction with various molecular targets. The dimethoxyphosphoryl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. Pathways involved in its action include phosphorylation and dephosphorylation reactions, which are critical in many biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-dimethoxyphosphoryl-2-methoxy-acetate: Similar in structure but with different functional groups.
Dimethyl methylphosphonate: Shares the dimethoxyphosphoryl group but differs in the rest of the structure.
Propriétés
Numéro CAS |
916906-10-0 |
|---|---|
Formule moléculaire |
C7H13O6P |
Poids moléculaire |
224.15 g/mol |
Nom IUPAC |
1-dimethoxyphosphorylethenyl 2-methoxyacetate |
InChI |
InChI=1S/C7H13O6P/c1-6(13-7(8)5-10-2)14(9,11-3)12-4/h1,5H2,2-4H3 |
Clé InChI |
MTYCJVKETLZKGC-UHFFFAOYSA-N |
SMILES canonique |
COCC(=O)OC(=C)P(=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propanoic acid, 3-[(4-bromophenyl)thio]-, 2-ethylhexyl ester](/img/structure/B12600408.png)
![(Boc-[1-(4-hydroxyphenyl)ethyl]amino)acetic acid methyl ester](/img/structure/B12600409.png)
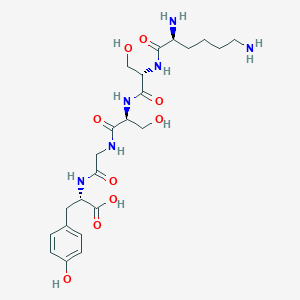
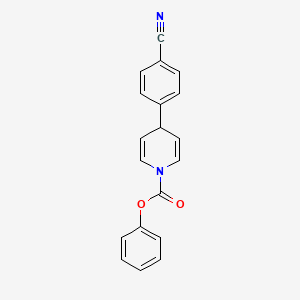
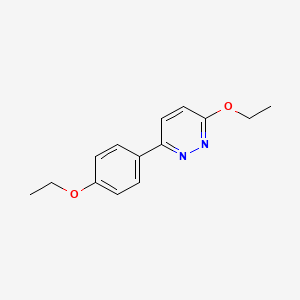

![2-[5-Amino-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol](/img/structure/B12600441.png)
![1-(Piperidin-3-yl)-3-(thiophene-2-sulfonyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12600445.png)
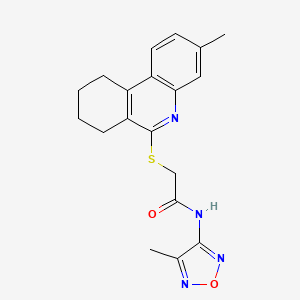

![9-[4-(Quinolin-2-YL)phenyl]-9H-carbazole](/img/structure/B12600454.png)
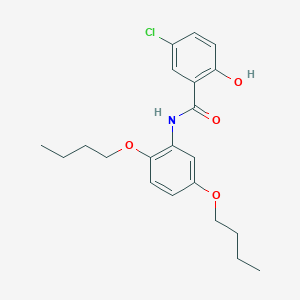
![2-Hydroxy-3-[(1-hydroxypentan-2-YL)amino]propane-1-sulfonic acid](/img/structure/B12600463.png)
